molecular formula C17H15F2NO3 B2650248 [(2-Phenylethyl)carbamoyl]methyl 2,6-difluorobenzoate CAS No. 721909-34-8

[(2-Phenylethyl)carbamoyl]methyl 2,6-difluorobenzoate

Cat. No.: B2650248
CAS No.: 721909-34-8
M. Wt: 319.308
InChI Key: BATNPOLWAJTQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,6-difluorobenzoate” is a fluorinated aromatic ester . It can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol .


Synthesis Analysis

The synthesis of “Methyl 2,6-difluorobenzoate” involves the esterification of 2,6-difluorobenzoic acid with methanol .


Molecular Structure Analysis

The molecular formula of “Methyl 2,6-difluorobenzoate” is F2C6H3CO2CH3 . Its average mass is 172.13 Da and its mono-isotopic mass is 262.080536 Da .


Physical and Chemical Properties Analysis

“Methyl 2,6-difluorobenzoate” has a refractive index of n20/D 1.476 (lit.), a boiling point of 203-204 °C (lit.), and a density of 1.281 g/mL at 25 °C (lit.) .

Scientific Research Applications

Controlled Release Systems

Influence on Alcohol Release from Dendrimers

Research by Trachsel et al. (2009) explored how structural and physico-chemical parameters affect the release of volatile tertiary alcohols by neighboring-group-assisted cyclisation of 2-carbamoylbenzoates. The study found that the polarity of the conjugates, reflecting their solubility in the reaction medium, significantly impacts the rates of hydrolysis, which could provide insights into designing efficient macromolecular conjugates for the controlled delivery of bioactive compounds (Trachsel et al., 2009).

Agricultural Applications

Nanoparticles for Fungicide Delivery

Campos et al. (2015) discussed the preparation of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, highlighting the potential of these systems in reducing fungicide toxicity and improving delivery efficiency (Campos et al., 2015).

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC) Method Development

Al-Kurdi et al. (1999) developed an HPLC method for determining mebendazole and its main degradation product in pharmaceutical forms, demonstrating the potential of HPLC in analyzing and ensuring the stability and quality of pharmaceutical compounds (Al-Kurdi et al., 1999).

Organic Synthesis and Photophysics

Synthesis of Novel Polymers for OLEDs

Research into donor−acceptor conjugated polymers by Jenekhe et al. (2001) showcased the synthesis and photophysical investigation of carbazole−quinoline and phenothiazine−quinoline copolymers. These materials are of interest for their potential applications in organic light-emitting diodes (OLEDs), hinting at the versatility of similar carbazole-based compounds in electronics (Jenekhe et al., 2001).

Environmental Applications

Detection of Explosives

Nie et al. (2011) described the use of a novel fluorescent poly(2,7-carbazole) polymer for detecting TNT and DNT explosives, showcasing the application of carbazole derivatives in security and environmental monitoring (Nie et al., 2011).

Safety and Hazards

“Methyl 2,6-difluorobenzoate” is classified as a combustible liquid. It has a flash point of 95 °C. Personal protective equipment such as eyeshields and gloves are recommended when handling this compound .

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c18-13-7-4-8-14(19)16(13)17(22)23-11-15(21)20-10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNPOLWAJTQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.